molecular formula C17H16F3N5O2 B2407119 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide CAS No. 899995-52-9

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2407119
CAS No.: 899995-52-9
M. Wt: 379.343
InChI Key: ILSICLHMQHJPLV-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide: is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrazolo[3,4-d]pyrimidin-5(4H)-one core substituted with a tert-butyl group at the 1-position and a trifluoromethylbenzamide moiety at the 4-position. Due to its unique structural attributes, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core This can be achieved through cyclization reactions involving hydrazines and β-diketones

Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidin-5(4H)-one core.

  • Substitution: Substitution reactions can occur at different positions on the molecule, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Trifluoromethyl derivatives with higher oxidation states.

  • Reduction: Reduced forms of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the pyrazolo[3,4-d]pyrimidin-5(4H)-one core interacts with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-5(4H)-one derivatives: These compounds share a similar core structure but differ in their substituents.

  • Trifluoromethylbenzamide derivatives: These compounds have the trifluoromethylbenzamide moiety but differ in their core structures.

Uniqueness: The uniqueness of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide lies in its combination of the tert-butyl group and the trifluoromethylbenzamide moiety, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2/c1-16(2,3)25-13-12(8-22-25)15(27)24(9-21-13)23-14(26)10-4-6-11(7-5-10)17(18,19)20/h4-9H,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSICLHMQHJPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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